Morusinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Liver cancer

Morusinol exhibited selective and potent antitumor activity against human liver carcinoma cells. It induced autophagy (self-eating process) and G2/M cell cycle arrest (halting cell division), while also inhibiting cell invasion and migration. Additionally, it targeted the Ras/MEK/ERK pathway, which is often dysregulated in cancer cells, suggesting potential for therapeutic intervention [].

Melanoma

Morusinol demonstrated the ability to induce cell cycle arrest and apoptosis (programmed cell death) in melanoma cells. This effect was achieved through the degradation of CHK1, a protein involved in the DNA damage response pathway, highlighting its potential as a candidate drug for melanoma treatment [].

Colorectal cancer

Research suggests that Morusinol can inhibit the proliferation of colorectal cancer cells by inducing autophagy and obstructing cholesterol biosynthesis. This effect is mediated by the accumulation of the protein FOXO3a in the nucleus [].

These findings warrant further investigation to understand the complete mechanisms of action and potential for developing Morusinol-based cancer therapies. However, it is crucial to note that these studies were conducted in vitro (in laboratory settings) and in vivo (using animal models). More research, particularly clinical trials, is necessary to determine the safety and efficacy of Morusinol in humans.

Antiplatelet Activity

Another area of scientific research exploring Morusinol's application is its potential role in preventing blood clots. Studies have shown that Morusinol:

Inhibits platelet aggregation

Morusinol significantly inhibited the clumping together of platelets, which is a crucial step in blood clot formation. This effect was observed in response to various stimuli, suggesting its potential for preventing thrombosis (blood clot formation in arteries) [].

Modulates platelet activation

Morusinol may regulate the activation of platelets, further contributing to its antiplatelet activity. This property suggests its potential benefit in conditions like transient ischemic attacks (mini-strokes) and stroke, which are often caused by blood clots [].

Morusinol is a flavonoid compound primarily derived from the root bark of Morus alba, commonly known as white mulberry. Its chemical formula is C25H26O7, and it is recognized for its diverse biological activities, including anti-cancer, anti-inflammatory, and antiplatelet effects. Morusinol has been extensively studied for its potential therapeutic applications in various medical conditions, especially in traditional medicine practices in Asia, where Morus alba has a long history of use for ailments such as diabetes and hypertension .

- Oxidation: Morusinol can be oxidized to form various reactive species, which may contribute to its biological activities.

- Hydrolysis: The compound can hydrolyze under certain conditions, affecting its solubility and bioavailability.

- Conjugation: Morusinol can conjugate with glucuronic acid or sulfate, enhancing its excretion and reducing toxicity .

Morusinol exhibits significant biological activities:

- Antiplatelet Activity: It inhibits platelet aggregation induced by collagen and arachidonic acid, showing promise in preventing arterial thrombosis .

- Anticancer Properties: Morusinol induces cell cycle arrest and apoptosis in various cancer cell lines, including melanoma and colorectal cancer cells. It operates through mechanisms such as the degradation of CHK1 via the ubiquitin-proteasome pathway .

- Anti-inflammatory Effects: The compound has demonstrated the ability to suppress inflammatory responses, contributing to its potential use in treating inflammatory diseases .

Morusinol can be synthesized through multiple methods:

- Extraction from Natural Sources: The primary method involves extracting Morusinol from the root bark of Morus alba using solvents like methanol or ethanol.

- Chemical Synthesis: Laboratory synthesis of Morusinol can be achieved through various organic reactions involving flavonoid precursors, although this method is less common compared to natural extraction .

Morusinol has several applications in medicine and pharmacology:

- Cardiovascular Health: Due to its antiplatelet properties, it is being explored as a potential treatment for cardiovascular diseases.

- Cancer Therapy: Its ability to induce apoptosis in cancer cells makes it a candidate for adjunctive cancer therapies.

- Anti-inflammatory Treatments: Morusinol's anti-inflammatory properties suggest potential applications in treating chronic inflammatory conditions .

Research on Morusinol's interactions indicates:

- Synergistic Effects with Other Compounds: Studies show that combining Morusinol with other flavonoids enhances its anticancer effects.

- Drug Interaction Potential: As with many bioactive compounds, Morusinol may interact with conventional medications, particularly those affecting platelet aggregation or cancer therapies. Caution is advised when co-administering these agents .

Morusinol shares structural similarities with other flavonoids but is unique due to its specific biological activities. Here are some similar compounds:

| Compound | Source | Key Activities | Unique Features |

|---|---|---|---|

| Morusin | Morus alba | Anticancer, anti-inflammatory | Less potent than Morusinol |

| Sanggenol L | Morus alba | Induces apoptosis in cancer cells | Targets different signaling pathways |

| Kuwaon T | Morus alba | Anti-inflammatory | More focused on microglial activity |

| Rutin | Various plants | Antioxidant, anti-inflammatory | Widely studied for general health |

Morusinol's distinct ability to inhibit platelet aggregation while also inducing apoptosis sets it apart from these similar compounds, highlighting its potential as a multi-functional therapeutic agent .

Structural Characteristics of Morusinol

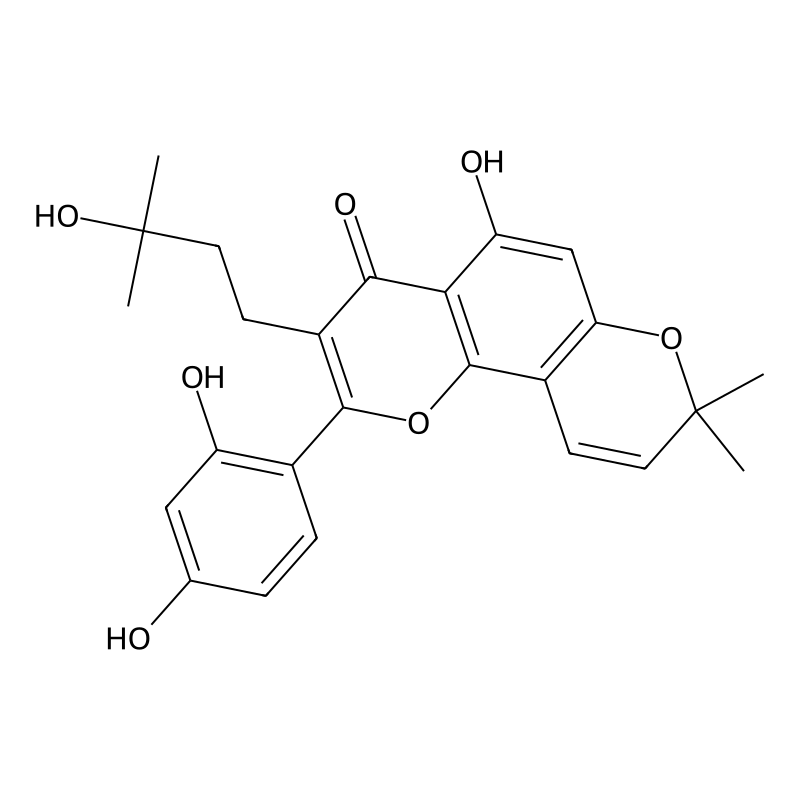

Morusinol (C~25~H~26~O~7~, molecular weight 438.5 g/mol) belongs to the flavone subclass of flavonoids, distinguished by a 15-carbon skeleton organized into three rings (A, B, and C) with a pyrano group forming a fourth ring (D) [1] [3]. The compound’s core structure comprises a flavone backbone modified by two prenyl moieties:

- Ring A: A hydroxyl group at the C5 position and a 2,2-dimethylpyran group fused across C7 and C8, forming a six-membered oxygenated ring (ring D) [4] [5].

- Ring B: Two hydroxyl groups at the C2' and C4' positions, typical of many bioactive flavonoids [4].

- Prenyl substitutions: A 3-hydroxy-3-methylbutyl chain at C3 and an additional prenyl-derived group at C8, contributing to its lipophilicity and structural complexity [1] [5].

The compound’s stereochemistry and substitution pattern were elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS). The ^13^C NMR spectrum confirmed the presence of a carbonyl group at C4 (δ 182.1 ppm) and hydroxylated aromatic carbons (δ 160–165 ppm) [3]. The SMILES notation (c12cc(c3c(c1C=CC(O2)(C)C)oc(c(c3=O)CCC(C)(C)O)c1ccc(cc1O)O)O) and InChI key further validate its tetracyclic architecture [5].

Relationship to Other Prenylated Flavonoids

Morusinol shares structural homology with other prenylated flavonoids, particularly those isolated from Morus species:

| Feature | Morusinol | Morusin | Isobavachalcone |

|---|---|---|---|

| Core structure | Flavone | Flavone | Chalcone |

| Prenyl groups | Two (C3 and C8) | Two (C3 and C8) | One (C6) |

| Key substitutions | C5-OH, C2'-OH, C4'-OH | C5-OH, C2'-OH, C4'-OH | C4-OH, C2'-OCH~3~ |

| Bioactivity | Antiplatelet, antitumor | Antitumor, anti-inflammatory | Antiviral, antioxidant |

Morusin, its closest analog, differs by a single hydroxyl group at C13 and the absence of a C12–C13 double bond [4] [5]. This structural variation impacts biological activity; for example, morusin exhibits stronger antitumor effects against hepatocellular carcinoma, while morusinol shows superior antiplatelet activity [4] [7].

Biosynthetic Pathways in Morus alba

The biosynthesis of morusinol in Morus alba involves the phenylpropanoid and flavonoid pathways, with prenylation as a critical post-modification step [6]:

Phenylpropanoid pathway:

- Phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid.

- Cinnamic acid is hydroxylated to form p-coumaric acid, which is subsequently activated to p-coumaroyl-CoA.

Flavonoid backbone formation:

- Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to produce naringenin chalcone.

- Chalcone isomerase (CHI) cyclizes the chalcone to naringenin, a flavanone precursor.

Prenylation and oxidation:

Stress factors such as UV-B exposure or pathogen attack upregulate key enzymes (e.g., CHS, PAL), enhancing morusinol production as part of the plant’s defense mechanism [6].

Comparative Analysis with Morusin Structure

Morusinol and morusin share a nearly identical flavone scaffold but differ in three critical aspects:

- Hydroxylation pattern: Morusinol possesses an additional hydroxyl group at C13, absent in morusin [4] [5].

- Double bond configuration: Morusin contains a C12–C13 double bond, whereas morusinol has a single bond at this position [4].

- Biological implications:

These subtle structural differences underscore the importance of substitution patterns in modulating bioactivity.